molecular formula C8H14F2O2 B1631521 Ethyl 2,2-difluorohexanoate CAS No. 74106-81-3

Ethyl 2,2-difluorohexanoate

Cat. No. B1631521
CAS RN: 74106-81-3
M. Wt: 180.19 g/mol
InChI Key: XTUTXYBGTIFZFQ-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluorohexanoate is an organic compound with the molecular formula C8H14F2O2 . It is a colorless to white to yellow powder or crystals or liquid . It is used as a reactant in the preparation of lubiprostone .


Synthesis Analysis

The synthesis of Ethyl 2,2-difluorohexanoate involves adding diphenyl disulfide and 2,6-dimethyl-1,4-dihydro-3,5-diethyl dipicolinate into a glass reaction vessel .


Molecular Structure Analysis

The molecular structure of Ethyl 2,2-difluorohexanoate is represented by the InChI code 1S/C8H14F2O2/c1-3-5-6-8(9,10)7(11)12-4-2/h3-6H2,1-2H3 . The molecular weight of the compound is 180.19 .


Physical And Chemical Properties Analysis

Ethyl 2,2-difluorohexanoate has a density of 1.0±0.1 g/cm3, a boiling point of 172.0±25.0 °C at 760 mmHg, and a vapor pressure of 1.4±0.3 mmHg at 25°C . The enthalpy of vaporization is 40.8±3.0 kJ/mol, and the flash point is 56.8±18.1 °C . The index of refraction is 1.387 .

Scientific Research Applications

1. Catalytic Production of Higher Alcohols from Ethanol

Research on the catalytic production of higher alcohols from ethanol, using sustainability metrics, has been conducted. Ethyl 2,2-difluorohexanoate could be relevant in this context as it relates to the study of alcohols derived from ethanol. The research provided insights on the effective application of early-stage metrics in the dynamic field of laboratory research, particularly in the production of higher chain alcohols like 2-ethyl-1-hexanol (Patel et al., 2015).

2. Use as a Catalyst in Chemical Reactions

Ethyl 2,2-difluorohexanoate's structural analogs have been used as catalysts. For instance, Iron(III) 2-ethylhexanoate has been used as a novel catalyst in stereoselective Diels–Alder reactions (Gorman & Tomlinson, 1998). This suggests potential catalytic applications for ethyl 2,2-difluorohexanoate in similar chemical processes.

3. Role in Materials Science

Metal 2-ethylhexanoates, closely related to ethyl 2,2-difluorohexanoate, find extensive applications in materials science. They are used as metal-organic precursors, in ring-opening polymerizations, and in the painting industry. This critical review bridges the gap between precursor chemistry and materials science, indicating similar potential applications for ethyl 2,2-difluorohexanoate (Mishra et al., 2007).

4. Synthesis of Trifluoromethyl Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a compound structurally similar to ethyl 2,2-difluorohexanoate, has been used as a versatile intermediate for synthesizing a range of trifluoromethyl heterocycles. This indicates potential for ethyl 2,2-difluorohexanoate in synthesizing specialized chemical compounds (Honey et al., 2012).

5. Catalytic Esterification in Supercritical Carbon Dioxide

Research on the catalytic esterification of 2-ethylhexanoic acid with 2-ethyl-1-hexanol in supercritical carbon dioxide provides insights into potential applications of ethyl 2,2-difluorohexanoate in similar catalytic processes. This study demonstrated 100% selectivity and 40% conversion using zirconium oxide as a catalyst, highlighting the possibilities for innovative catalysis and synthesis methods (Ghaziaskar et al., 2006).

Safety And Hazards

Ethyl 2,2-difluorohexanoate is classified as a dangerous substance. It has hazard statements H225, H315, and H319 . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 2,2-difluorohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2O2/c1-3-5-6-8(9,10)7(11)12-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUTXYBGTIFZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OCC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60440302
Record name ethyl 2,2-difluorohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,2-difluorohexanoate

CAS RN

74106-81-3
Record name ethyl 2,2-difluorohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60440302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,2-difluorohexanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2-Difluorohexanoic acid ethyl ester
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5TS88M7Q6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
ZY Yang, DJ Burton - The Journal of Organic Chemistry, 1992 - ACS Publications
Iododifluoroacetates la-c react with alkenes and zinc in the presence of nickel dichloride hexahydrate in THE at room temperature or 60 C to give the corresponding,-difluoro esters in …
Number of citations: 76 pubs.acs.org
S Lemouzy, F Cuminet, D Berne… - … A European Journal, 2022 - Wiley Online Library
Vitrimers are a third class of polymers gathering the mechanical properties and solvent resistance of 3D thermosets and the reprocessability of thermoplastics. This unique behaviour is …
R Rayala - 2015 - digitalcommons.fiu.edu
Fluorinated nucleosides, especially the analogues with fluorine atom (s) in the ribose ring, have been known to exert potent biological activities. The first part of this dissertation was …
Number of citations: 4 digitalcommons.fiu.edu
P Walloch, B Henke, S Häuer… - Journal of Medicinal …, 2020 - ACS Publications
The spreading of malaria parasites, Plasmodium falciparum, with resistance to all known drugs calls for novel classes of inhibitors with new modes of action. Recently, we discovered …
Number of citations: 18 pubs.acs.org

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